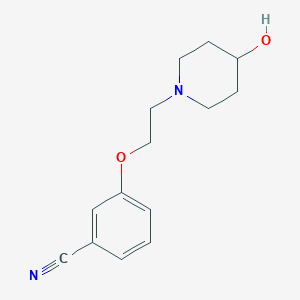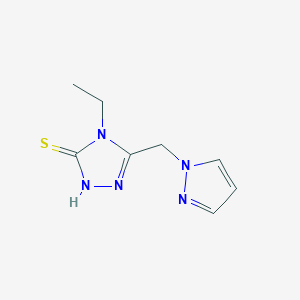
3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)benzonitrile is an organic compound with the molecular formula C14H18N2O2 It is characterized by the presence of a benzonitrile group attached to a piperidine ring via an ethoxy linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)benzonitrile typically involves the reaction of 4-hydroxypiperidine with 3-(2-bromoethoxy)benzonitrile. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the piperidine attacks the bromoethoxy group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 3-(2-(4-oxopiperidin-1-yl)ethoxy)benzonitrile.
Reduction: Formation of 3-(2-(4-aminopiperidin-1-yl)ethoxy)benzonitrile.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
科学研究应用
3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)benzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
- 3-(2-(4-Aminopiperidin-1-yl)ethoxy)benzonitrile
- 3-(2-(4-Methoxypiperidin-1-yl)ethoxy)benzonitrile
- 3-(2-(4-Methylpiperidin-1-yl)ethoxy)benzonitrile
Uniqueness
3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)benzonitrile is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from similar compounds that may lack this functional group or possess different substituents.
属性
分子式 |
C14H18N2O2 |
|---|---|
分子量 |
246.30 g/mol |
IUPAC 名称 |
3-[2-(4-hydroxypiperidin-1-yl)ethoxy]benzonitrile |
InChI |
InChI=1S/C14H18N2O2/c15-11-12-2-1-3-14(10-12)18-9-8-16-6-4-13(17)5-7-16/h1-3,10,13,17H,4-9H2 |
InChI 键 |
HURBWQYOLYTZHZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1O)CCOC2=CC=CC(=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl (1R,5S,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14889857.png)
![4-[(2-hydroxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14889861.png)












